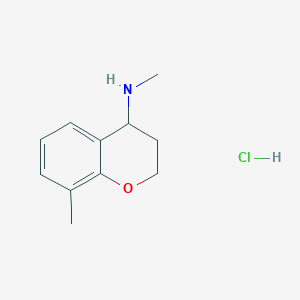

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride” is a derivative of coumarins or benzopyran-2-ones . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

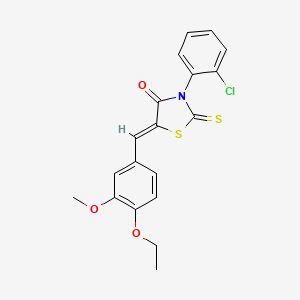

The molecular structure of “this compound” is a derivative of coumarins or benzopyran-2-ones . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromene-6,8-dicarbaldehyde 232 with 1-R-5-R′-2,3,3-trimethyl-3H-indol-1-ium perchlorate 233 in the presence of catalytic amounts of Et 3 N under reflux conditions .Scientific Research Applications

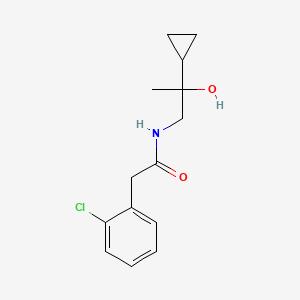

Synthesis of Chromenol Derivatives

Maruyama et al. (1979) investigated the methylation of 2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-6-ol to yield various chromenol derivatives, exploring the Mannich reaction and hydrogenative cleavage methods. This study contributes to understanding the synthetic pathways for modifying chromenol structures, potentially applicable in developing new compounds with similar backbones to N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride (Maruyama, Tobimatsu, & Naruta, 1979).

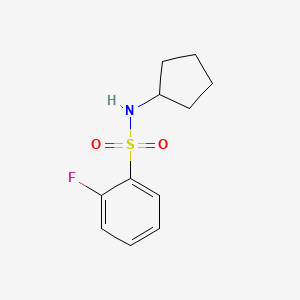

Antimicrobial and Molecular Orbital Calculations

El‐Shaaer et al. (2012) synthesized α-benzopyrone derivatives, including compounds structurally related to this compound, and evaluated their antimicrobial activities along with molecular orbital calculations. This research suggests potential applications of these derivatives in antimicrobial treatments, indicating a broader spectrum of utility in pharmaceuticals (El‐Shaaer, Ibrahim, Abdel-Monem, & Ibrahim, 2012).

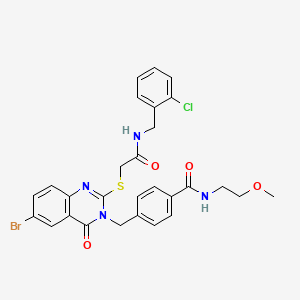

Application in Fused Chromenone Synthesis

Avula, Nanubolu, & Yadla (2014) disclosed a synthesis method for highly substituted fused chromenones using a domino protocol involving N,3-diaryl-3-oxo-propanethioamide. This approach highlights the versatility of chromen derivatives in synthesizing complex molecular structures with potential application in medicinal chemistry and drug discovery (Avula, Nanubolu, & Yadla, 2014).

Novel Algicidal and Antifungal Compounds

Meepagala et al. (2010) isolated a chromene amide from Amyris texana with selective algicidal activity and moderate antifungal properties. This study opens the door for developing new algicidal and fungicidal agents from chromene derivatives, showcasing the ecological and agricultural applications of these compounds (Meepagala, Schrader, Burandt, Wedge, & Duke, 2010).

Synthesis of Pyrano[3,2-c]chromenes

Ahmad & Silva (2012) explored the oxidation of 2H-chromenes and dihydro-1-benzoxepines with hypervalent iodine(III), leading to the synthesis of new pyrano[3,2-c]chromenes. This research demonstrates the chemical versatility and reactivity of chromene derivatives, which could be instrumental in synthetic organic chemistry and material science (Ahmad & Silva, 2012).

properties

IUPAC Name |

N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9-10(12-2)6-7-13-11(8)9;/h3-5,10,12H,6-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUKRNARYKKRGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2801866.png)

![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2801872.png)

![1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B2801873.png)

![1-[4-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride](/img/structure/B2801874.png)

![N-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2801875.png)

![1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2801879.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801883.png)